molecular formula C22H14F3N3O2S B385491 6-mercapto-4-oxo-1-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

6-mercapto-4-oxo-1-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B385491
M. Wt: 441.4g/mol
InChI Key: JXMPQAGGSCWEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-mercapto-4-oxo-1-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a tetrahydropyrimidine ring fused with a furan ring and substituted with various functional groups, including a phenyl group, a trifluoromethyl group, and a sulfanyl group. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-mercapto-4-oxo-1-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step typically involves the condensation of an aldehyde, urea, and an appropriate β-dicarbonyl compound under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol derivative.

    Functional Group Substitution: The phenyl, trifluoromethyl, and sulfanyl groups are introduced through various substitution reactions. For example, the phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the trifluoromethyl group can be added using a trifluoromethylating agent like trifluoromethyl iodide.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product, followed by purification using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

6-mercapto-4-oxo-1-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various fused ring systems.

Scientific Research Applications

6-mercapto-4-oxo-1-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-mercapto-4-oxo-1-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, the compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

6-mercapto-4-oxo-1-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:

    4-Oxo-1-phenyl-6-sulfanyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which may affect its chemical reactivity and biological activity.

    4-Oxo-1-phenyl-6-sulfanyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1,2,3,4-tetrahydropyrimidine-5-methyl ester: This compound has a methyl ester group instead of a carbonitrile group, which may influence its solubility and pharmacokinetic properties.

    4-Oxo-1-phenyl-6-sulfanyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1,2,3,4-tetrahydropyrimidine-5-thiol: This compound has a thiol group instead of a carbonitrile group, which may alter its redox properties and biological activity.

Properties

Molecular Formula

C22H14F3N3O2S

Molecular Weight

441.4g/mol

IUPAC Name

6-oxo-3-phenyl-4-sulfanyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1,2-dihydropyrimidine-5-carbonitrile

InChI

InChI=1S/C22H14F3N3O2S/c23-22(24,25)14-6-4-5-13(11-14)17-9-10-18(30-17)19-27-20(29)16(12-26)21(31)28(19)15-7-2-1-3-8-15/h1-11,19,31H,(H,27,29)

InChI Key

JXMPQAGGSCWEGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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